molecular formula C19H22ClN3O3S B5161694 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5161694
M. Wt: 407.9 g/mol
InChI Key: AKUOQCWVJRVGJY-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group, a chloro group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with pyridin-3-ylmethanamine to yield 4-chloro-N-(pyridin-3-ylmethyl)benzamide.

    Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group can be introduced by reacting the benzamide intermediate with azepane-1-sulfonyl chloride under basic conditions, such as in the presence of triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfonyl and pyridine groups.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the pyridine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
  • 2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride

Uniqueness

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the chloro group, which can be selectively modified to introduce a variety of functional groups. This makes it a versatile intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-8-7-16(19(24)22-14-15-6-5-9-21-13-15)12-18(17)27(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUOQCWVJRVGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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